molecular formula C14H13ClN8O2 B11112220 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11112220
M. Wt: 360.76 g/mol
InChI Key: ZMSVTFBKVJIBRF-REZTVBANSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, including the formation of the triazole ring, the introduction of the oxadiazole moiety, and the final condensation with the chlorophenyl group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, it may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, researchers may explore its potential as a drug candidate for various diseases, focusing on its mechanism of action and therapeutic efficacy.

Industry

In industry, it may find applications in the development of new materials, agrochemicals, or other specialized products.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of specific enzymes, binding to DNA, or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Triazole derivatives
  • Oxadiazole derivatives
  • Hydrazide derivatives

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Conclusion

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a multifaceted compound with potential applications across various scientific fields

Properties

Molecular Formula

C14H13ClN8O2

Molecular Weight

360.76 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C14H13ClN8O2/c1-7(9-3-5-10(15)6-4-9)17-19-14(24)11-8(2)23(22-18-11)13-12(16)20-25-21-13/h3-6H,1-2H3,(H2,16,20)(H,19,24)/b17-7+

InChI Key

ZMSVTFBKVJIBRF-REZTVBANSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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